

Biological Activity & Technical Profiling: 4-Ethoxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Ethoxy-3-hydroxyphenylacetic Acid
CAS No.:	26691-28-1
Cat. No.:	B3041292

[Get Quote](#)

Executive Summary

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative of significant relevance in pharmaceutical development, primarily functioning as a Critical Process Impurity and a Metabolic Marker for ethoxy-substituted pharmacophores, most notably Drotaverine.^{[1][2]}

Unlike primary pharmacologic agents, the biological activity of this compound is characterized by its role in metabolic disposition and oxidative stress modulation as a phenolic antioxidant. For drug development professionals, understanding this compound is essential for CMC (Chemistry, Manufacturing, and Controls) strategies, specifically in the qualification of impurities under ICH Q3A/B guidelines and the elucidation of metabolic pathways for isoquinoline derivatives.

This guide provides an in-depth analysis of its physicochemical profile, biological mechanisms, and validated protocols for its synthesis and analytical detection.

Physicochemical & Structural Profile[3]

The biological behavior of **4-Ethoxy-3-hydroxyphenylacetic Acid** is dictated by its amphiphilic nature—possessing both a lipophilic ethoxy tail and a hydrophilic carboxylic acid head.

Property	Specification	Relevance to Bioactivity
Chemical Formula	C ₁₀ H ₁₂ O ₄	Phenolic Acid Class
Molecular Weight	196.20 g/mol	Small molecule; high membrane permeability
pKa (Acid)	~4.1 (Carboxyl)	Ionized at physiological pH (7.4)
pKa (Phenol)	~9.8 (Hydroxyl)	Remains protonated (neutral) at pH 7.4; active H-bond donor
LogP	~1.5 - 1.8	Moderate lipophilicity; capable of crossing BBB
H-Bond Donors/Acceptors	2 Donors / 4 Acceptors	Critical for enzyme active site binding (e.g., COMT)

Structural Homology

It is the ethyl analog of Homovanillic Acid (HVA), the major metabolite of dopamine. This structural similarity suggests it may interact with dopamine-metabolizing enzymes (MAO, COMT) or transport systems (OATs - Organic Anion Transporters) with altered kinetics due to the steric bulk of the ethyl group compared to the methyl group in HVA.

Biological Activity & Mechanism of Action

While not a therapeutic drug itself, **4-Ethoxy-3-hydroxyphenylacetic Acid** exhibits specific biological activities relevant to toxicology and metabolism.

Metabolic Origin & Drotaverine Pathway

The compound is a key intermediate in the lifecycle of Drotaverine (an antispasmodic isoquinoline).

- **Synthetic Origin:** During the synthesis of Drotaverine, 3,4-dihydroxyphenylacetic acid (DOPAC) is ethylated to form the precursor 3,4-diethoxyphenylacetic acid. Incomplete ethylation results in the 4-ethoxy-3-hydroxy isomer (the compound of interest) as a process impurity.
- **Metabolic Formation:** In vivo, Drotaverine undergoes O-desethylation by Cytochrome P450 enzymes (likely CYP3A4/2D6). The removal of an ethyl group from the 3-position of the diethoxy moiety yields this metabolite.

Phenolic Antioxidant Activity

As a catechol derivative with a blocked 4-position, the free 3-hydroxyl group confers radical scavenging capability.

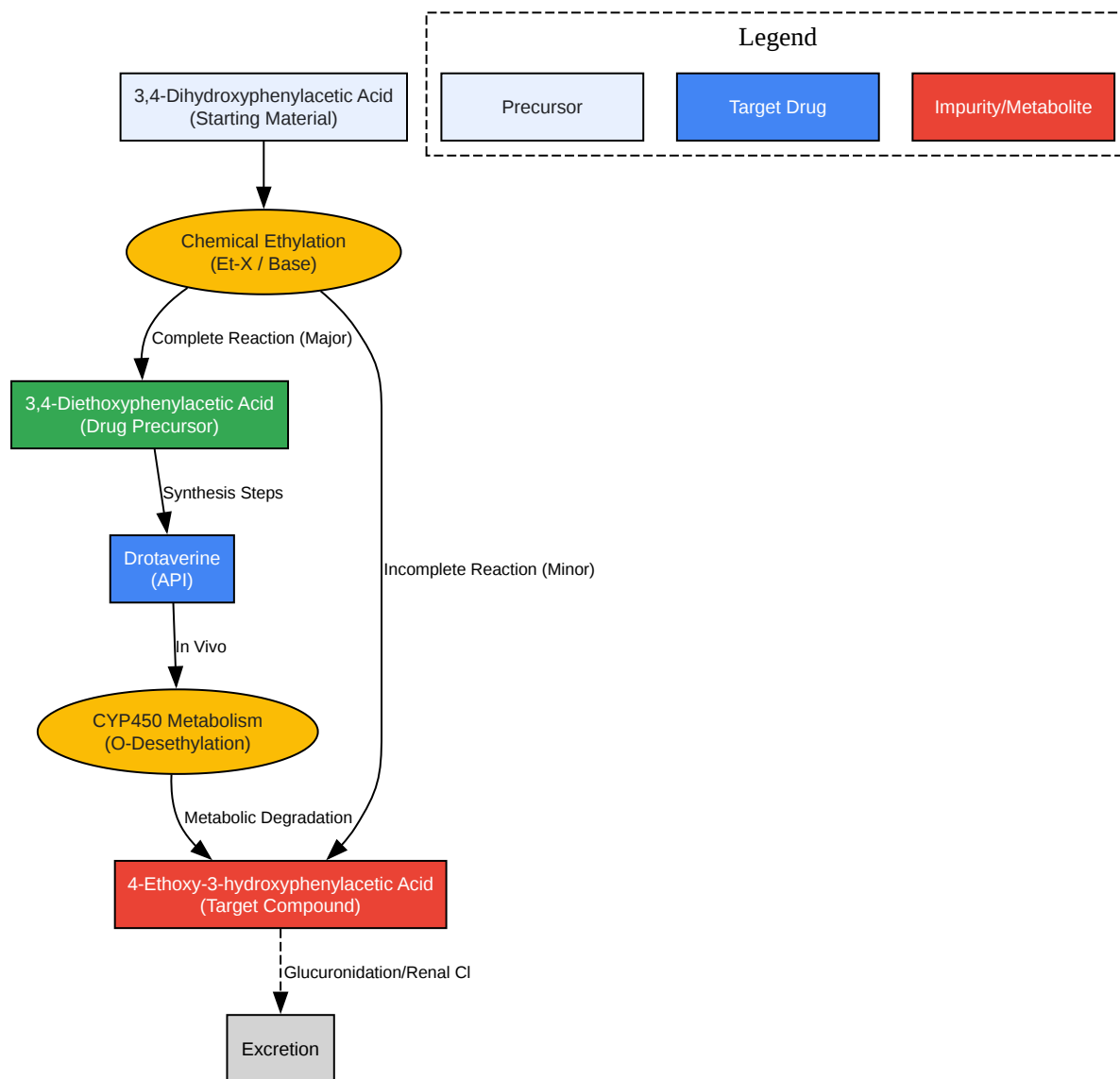
- **Mechanism:** Proton-Coupled Electron Transfer (PCET). The phenolic hydrogen can neutralize Reactive Oxygen Species (ROS), forming a phenoxy radical.
- **Stability:** The 4-ethoxy group provides electron-donating induction (+I effect), stabilizing the resulting phenoxy radical and potentially enhancing antioxidant potency compared to unsubstituted phenylacetic acid.

Toxicological Relevance (Impurity Profiling)

Under ICH M7 (Genotoxic Impurities), this compound is generally classified as Class 5 (No structural alert) due to its similarity to endogenous catecholamine metabolites (HVA, VMA). However, its quantification is mandatory in Drotaverine API to ensure it remains below the qualification threshold (typically <0.15%).

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the origin of **4-Ethoxy-3-hydroxyphenylacetic Acid** both as a synthetic impurity and a metabolic product.



[Click to download full resolution via product page](#)

Caption: Dual origin pathway showing the compound as a synthetic by-product of precursor manufacturing and a downstream metabolite of Drotaverine.

Experimental Protocols

Synthesis of Reference Standard

To validate this compound in biological samples, a pure reference standard is required.

- Objective: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid.
- Reagents: 3,4-Dihydroxyphenylacetic acid, Ethyl iodide, Potassium carbonate (K_2CO_3), DMF.

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 20 mL anhydrous DMF under nitrogen atmosphere.
- Base Addition: Add 1.1 equivalents of K_2CO_3 . Stir at 0°C for 30 minutes to deprotonate the carboxylic acid and preferentially the para-hydroxyl group (pKa difference).
- Alkylation: Add 1.0 equivalent of Ethyl Iodide dropwise.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: $CHCl_3/MeOH$ 9:1).
- Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine.
- Purification: The crude will contain a mixture (3-ethoxy, 4-ethoxy, and di-ethoxy). Separate via Flash Column Chromatography using a Silica gel gradient (Hexane:Ethyl Acetate 80:20 → 50:50).
 - Note: The 4-ethoxy-3-hydroxy isomer typically elutes between the di-ethoxy and the 3-ethoxy isomer due to hydrogen bonding patterns.
- Characterization: Confirm structure via 1H -NMR (Look for ethyl quartet/triplet and aromatic splitting pattern).

Analytical Detection (HPLC-UV)

This method is designed for detecting the compound as an impurity in Drotaverine API.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-20 min: 10% \rightarrow 60% B
 - 20-25 min: 60% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (characteristic phenol absorption).
- Retention Time: Expect elution prior to Drotaverine and 3,4-diethoxyphenylacetic acid due to the free hydroxyl group increasing polarity.

References

- European Pharmacopoeia (Ph. Eur.). Drotaverine Hydrochloride Monograph. (Detailed list of related substances including desethyl-analogs).
- Bolaji, O. O., et al. (1993). "Pharmacokinetics of drotaverine in healthy volunteers." European Journal of Drug Metabolism and Pharmacokinetics. (Discusses metabolic pathways including O-dealkylation).
- ChemicalBook. "**4-Ethoxy-3-hydroxyphenylacetic Acid** Product Profile & CAS 26691-28-1".
- ICH Expert Working Group. "ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".

- PubChem. "Compound Summary: **4-Ethoxy-3-hydroxyphenylacetic acid**".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 屈他维林杂质64 | Drotaverin Impurity 64 | CATO佳途标准品，中间体综合研发采购平台 [en.cato-chem.com]
- 2. 屈他维林二聚体杂质（甲酸盐） | Drotaverine Dimer Impurity (formate) | CATO佳途标准品，中间体综合研发采购平台 [en.cato-chem.com]
- To cite this document: BenchChem. [Biological Activity & Technical Profiling: 4-Ethoxy-3-hydroxyphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3041292/docs#biological-activity-technical-profiling-4-ethoxy-3-hydroxyphenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)